molecular formula C22H41NO2 B14731947 N, Isobornyl ester CAS No. 5332-72-9

N, Isobornyl ester

Cat. No.: B14731947
CAS No.: 5332-72-9
M. Wt: 351.6 g/mol
InChI Key: SOZHRVNSGBVVPJ-XQBPLPMBSA-N
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Description

N, Isobornyl ester: is an organic compound derived from isoborneol, a bicyclic monoterpene alcohol. It is known for its pleasant pine-like scent and is widely used in the fragrance and flavor industry. The compound is also utilized in various industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: N, Isobornyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. For example, hydrolysis of isobornyl acetate yields isoborneol, a precursor to camphor .

Common Reagents and Conditions:

    Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.

    Oxidation: Can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Often involves nucleophilic reagents like sodium hydroxide or ammonia.

Major Products:

    Hydrolysis: Isoborneol

    Oxidation: Camphor

    Substitution: Various substituted isobornyl derivatives

Mechanism of Action

The mechanism of action of N, Isobornyl ester involves its interaction with various molecular targets and pathways. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes . The compound’s hydrophobic nature allows it to integrate into lipid bilayers, leading to increased membrane permeability and cell lysis.

Comparison with Similar Compounds

  • Isobornyl acetate
  • Bornyl acetate
  • Fenchyl acetate
  • Terpinyl acetate

Comparison: N, Isobornyl ester is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds like bornyl acetate and fenchyl acetate, this compound exhibits higher stability and a more pronounced pine-like scent . Additionally, its applications in the fragrance and flavor industry are more extensive due to its superior olfactory properties.

Properties

CAS No.

5332-72-9

Molecular Formula

C22H41NO2

Molecular Weight

351.6 g/mol

IUPAC Name

[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-(dipentylamino)acetate

InChI

InChI=1S/C22H41NO2/c1-6-8-10-14-23(15-11-9-7-2)17-20(24)25-19-16-18-12-13-22(19,5)21(18,3)4/h18-19H,6-17H2,1-5H3/t18-,19+,22-/m1/s1

InChI Key

SOZHRVNSGBVVPJ-XQBPLPMBSA-N

Isomeric SMILES

CCCCCN(CCCCC)CC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C

Canonical SMILES

CCCCCN(CCCCC)CC(=O)OC1CC2CCC1(C2(C)C)C

Origin of Product

United States

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